Cas no 404929-67-5 (6-methoxy-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido3,4-bindole)

6-methoxy-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido3,4-bindole structure
404929-67-5 structure
商品名:6-methoxy-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido3,4-bindole
CAS番号:404929-67-5
MF:C19H20N2O2
メガワット:308.374
MDL:MFCD02115651
CID:3111735
PubChem ID:3337812

6-methoxy-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido3,4-bindole 化学的及び物理的性質

名前と識別子

    • 6-Methoxy-1-(4-methoxy-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
    • 6-methoxy-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido3,4-bindole
    • CCG-123434
    • AJ-292/15301090
    • 6-methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
    • Oprea1_103554
    • BBL038019
    • 404929-67-5
    • HMS1620K14
    • SCHEMBL764888
    • 6-Methoxy-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole
    • AKOS001764842
    • EN300-230671
    • AKOS016345051
    • STK346903
    • 6-methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
    • MDL: MFCD02115651
    • インチ: InChI=1S/C19H20N2O2/c1-22-13-5-3-12(4-6-13)18-19-15(9-10-20-18)16-11-14(23-2)7-8-17(16)21-19/h3-8,11,18,20-21H,9-10H2,1-2H3
    • InChIKey: RQWIEAZGOSQJEN-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 308.152477885Da
  • どういたいしつりょう: 308.152477885Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 397
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 46.3Ų

6-methoxy-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido3,4-bindole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-230671-0.05g
6-methoxy-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole
404929-67-5 95%
0.05g
$612.0 2024-06-20
Enamine
EN300-230671-10g
6-methoxy-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole
404929-67-5
10g
$3131.0 2023-09-15
Enamine
EN300-230671-2.5g
6-methoxy-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole
404929-67-5 95%
2.5g
$1428.0 2024-06-20
Enamine
EN300-230671-1.0g
6-methoxy-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole
404929-67-5 95%
1.0g
$728.0 2024-06-20
Enamine
EN300-230671-5.0g
6-methoxy-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole
404929-67-5 95%
5.0g
$2110.0 2024-06-20
Enamine
EN300-230671-1g
6-methoxy-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole
404929-67-5
1g
$728.0 2023-09-15
Enamine
EN300-230671-5g
6-methoxy-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole
404929-67-5
5g
$2110.0 2023-09-15
Enamine
EN300-230671-10.0g
6-methoxy-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole
404929-67-5 95%
10.0g
$3131.0 2024-06-20
Enamine
EN300-230671-0.1g
6-methoxy-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole
404929-67-5 95%
0.1g
$640.0 2024-06-20
Enamine
EN300-230671-0.25g
6-methoxy-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole
404929-67-5 95%
0.25g
$670.0 2024-06-20

6-methoxy-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido3,4-bindole 関連文献

6-methoxy-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido3,4-bindoleに関する追加情報

Comprehensive Overview of 6-Methoxy-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole (CAS No. 404929-67-5)

6-Methoxy-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole, with the CAS number 404929-67-5, is a complex heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of pyridoindole derivatives, which are known for their diverse biological activities. The presence of methoxy groups at the 6-position and the 4-position of the phenyl ring enhances its potential for interaction with biological targets, making it a subject of interest in drug discovery and development.

In recent years, the scientific community has shown growing interest in pyridoindole derivatives due to their potential applications in treating neurological disorders and modulating serotonin receptors. The 6-methoxy and 4-methoxyphenyl substituents in this compound are particularly noteworthy, as they may influence its pharmacokinetic properties, such as solubility and membrane permeability. Researchers are actively exploring its role in central nervous system (CNS) therapeutics, aligning with the current trend of targeting neurotransmitter pathways for mental health conditions.

The structural uniqueness of 6-Methoxy-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole also makes it a valuable candidate for structure-activity relationship (SAR) studies. By modifying its functional groups, scientists aim to optimize its efficacy and selectivity for specific biological targets. This approach is particularly relevant in the era of precision medicine, where tailored therapeutics are in high demand. The compound's CAS No. 404929-67-5 serves as a critical identifier in chemical databases, facilitating collaboration and data sharing among researchers worldwide.

From a synthetic chemistry perspective, the preparation of 6-Methoxy-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole involves multi-step reactions, often requiring catalyzed cyclization and protective group strategies. These methods are frequently discussed in academic forums and patent literature, reflecting the compound's relevance in organic synthesis. Its potential as a building block for more complex molecules further underscores its importance in medicinal chemistry.

Environmental and toxicological studies of this compound are still in progress, but preliminary data suggest it may exhibit favorable safety profiles under controlled conditions. This aligns with the increasing demand for sustainable chemistry and green synthesis practices, which prioritize minimal environmental impact. As regulatory agencies emphasize chemical safety, understanding the ecological footprint of such compounds becomes paramount.

In summary, 6-Methoxy-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole (CAS No. 404929-67-5) represents a promising avenue for research in pharmaceutical sciences and drug development. Its structural features, combined with emerging applications in CNS therapeutics and precision medicine, position it as a compound of significant scientific and commercial interest. Continued exploration of its properties and potential will likely yield valuable insights for the future of biomedical innovation.

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